

Anle138b-F105: Application Notes and Protocols for In Vitro Aggregation Assays

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Compound of Interest

Compound Name: Anle138b-F105

Cat. No.: B15607771

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Introduction

Anle138b is a small molecule compound that has demonstrated significant potential as a therapeutic agent for neurodegenerative diseases by targeting the aggregation of amyloidogenic proteins.^{[1][2][3][4]} This diphenyl-pyrazole compound has been shown to inhibit the formation of pathological oligomers and larger aggregates of proteins such as alpha-synuclein (α -syn), tau, and prion protein, which are hallmarks of diseases like Parkinson's disease, Alzheimer's disease, and prion diseases.^{[1][4][5][6]} Anle138b is orally bioavailable and can cross the blood-brain barrier, making it a promising candidate for disease-modifying therapies.^{[3][4][5]} Its mechanism of action involves binding to the hydrophobic pockets of protein aggregates, thereby modulating their structure and preventing the formation of toxic oligomeric species.^{[1][7][8][9]} This document provides detailed protocols for in vitro aggregation assays to study the effects of Anle138b and its derivatives, such as F105, on protein aggregation.

Mechanism of Action

Anle138b and its analogs are known as oligomer modulators.^{[2][4][10]} They specifically target the misfolded, oligomeric intermediates in the protein aggregation pathway, which are considered to be the most neurotoxic species.^{[11][12]} The binding of Anle138b to these oligomers is structure-dependent and occurs with high affinity.^{[1][7]} This interaction is thought to stabilize the oligomers in a less toxic conformation or prevent their further assembly into

larger fibrils.[2] Computational studies have shown that Anle138b interacts with key residues within the oligomeric structures, interfering with the intermolecular hydrogen bonds that are crucial for the formation of β -sheet rich amyloid fibrils.[1][11]

Data Presentation

The following table summarizes key quantitative data related to the interaction of Anle138b with amyloidogenic proteins from various in vitro studies. This data can serve as a reference for designing and interpreting aggregation assays with Anle138b and its derivatives.

Parameter	Protein	Value	Assay/Method	Reference
Binding Affinity (Kd)	α -synuclein fibrils	190 ± 120 nM	Fluorescence Spectroscopy	[7][9]
EC50 for oligomer inhibition	α -synuclein	2.8 μ M	In vitro aggregation assay	[3]
Effective Concentration	α -synuclein	1-10 μ M	In vitro aggregation assay	[3]
Effective Concentration	mHTT aggregates	7 μ M	In vitro cell-based assay	[3]

Experimental Protocols

This section provides a detailed methodology for a typical in vitro protein aggregation assay to evaluate the inhibitory potential of compounds like **Anle138b-F105**. The protocol is based on the widely used Thioflavin T (ThT) fluorescence assay, which measures the formation of amyloid fibrils.

Protocol: In Vitro Alpha-Synuclein Aggregation Assay using Thioflavin T (ThT)

Objective: To monitor the kinetics of α -synuclein fibril formation in the presence and absence of **Anle138b-F105**.

Materials:

- Recombinant human α -synuclein protein
- **Anle138b-F105** (or Anle138b)
- Thioflavin T (ThT)
- Phosphate-buffered saline (PBS), pH 7.4
- 96-well black, clear-bottom microplates
- Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
- Incubator with shaking capability

Procedure:

- Preparation of Monomeric α -synuclein:
 - Prepare a stock solution of aggregate-free, low molecular weight (LMW) α -synuclein.[13]
This is a critical step for reproducible kinetics.[13]
 - Dissolve lyophilized α -synuclein in an appropriate buffer (e.g., 20 mM Gly-NaOH, pH 7.4) to a concentration of approximately 10 mg/mL.[13]
 - Ensure the solution is clear; brief sonication or adjustment of pH may be necessary.[13]
 - Centrifuge the solution at high speed (e.g., 13,000 x g) for 30 minutes at 4°C to remove any pre-existing aggregates.[13]
 - Determine the concentration of the monomeric α -synuclein in the supernatant using a spectrophotometer (A280, extinction coefficient ~5960 M⁻¹cm⁻¹).
- Preparation of Reagents:
 - Prepare a stock solution of **Anle138b-F105** in DMSO.
 - Prepare a stock solution of ThT in PBS. Filter the solution through a 0.22 μ m filter.

- Assay Setup:
 - In a 96-well plate, set up the following reactions in triplicate:
 - Control (α -syn only): Monomeric α -synuclein (final concentration 35-70 μ M or 0.5-1 mg/mL) in PBS.^[14]
 - Test (α -syn + **Anle138b-F105**): Monomeric α -synuclein at the same concentration as the control, with varying concentrations of **Anle138b-F105** (e.g., 0.1 μ M to 50 μ M).
 - Blank (Buffer only): PBS.
 - Compound Control: **Anle138b-F105** at the highest concentration used, in PBS without α -synuclein, to check for compound autofluorescence.
 - Add ThT to all wells to a final concentration of 10-20 μ M.
 - The final volume in each well should be 100-200 μ L. Ensure the final DMSO concentration is low (e.g., <1%) and consistent across all wells.
- Incubation and Measurement:
 - Seal the plate to prevent evaporation.
 - Incubate the plate at 37°C with continuous shaking (e.g., 300-700 rpm).
 - Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 72 hours.

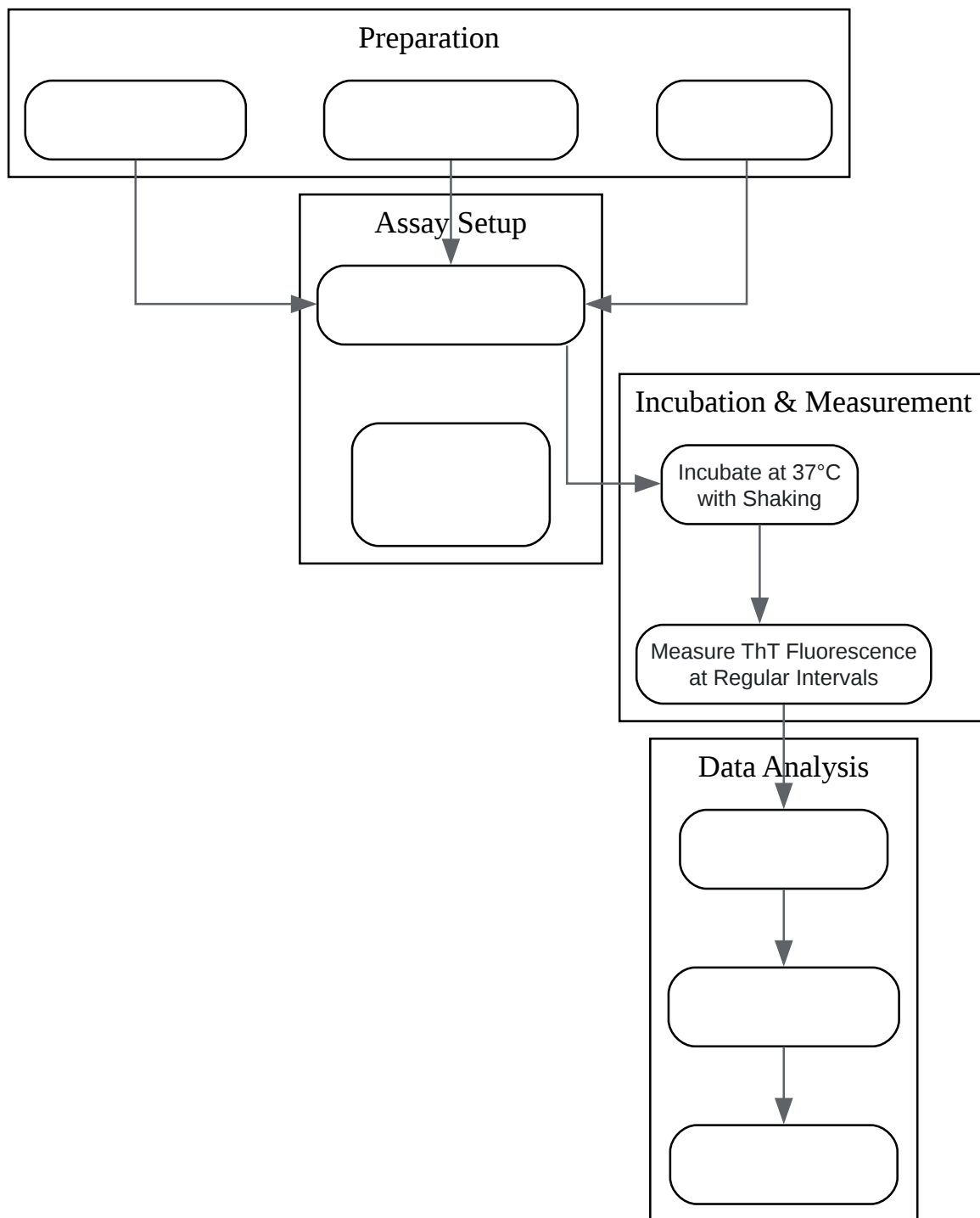
Data Analysis:

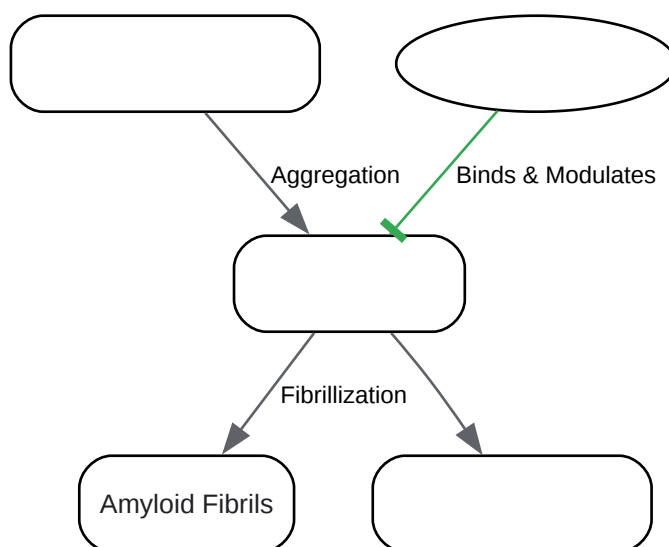
- Subtract the average fluorescence of the blank from all readings.
- Plot the fluorescence intensity against time for each condition.
- The resulting curves represent the kinetics of α -synuclein aggregation. The lag phase, elongation phase, and plateau phase can be determined.

- Compare the aggregation curves of the control and the test compound to determine the inhibitory effect of **Anle138b-F105**. A decrease in the maximum fluorescence intensity and/or an increase in the lag time indicates inhibition of aggregation.
- The percentage of inhibition can be calculated from the final fluorescence values.

Visualizations

Experimental Workflow for In Vitro Aggregation Assay





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